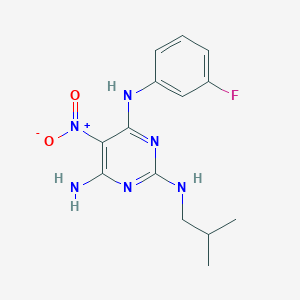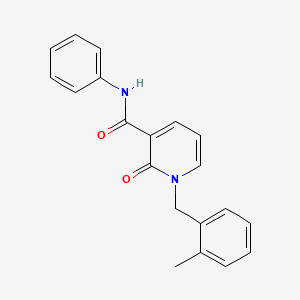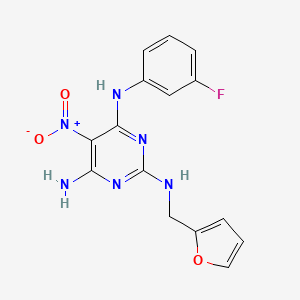![molecular formula C22H23N3OS B11253544 N-cyclohexyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B11253544.png)
N-cyclohexyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-cyclohexyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide typically involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione . The parent thione is produced by a novel thiation method from the corresponding 3-phenylquinoxalin-2(1H)-one . The reaction conditions include the use of soft electrophiles and specific catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
N-cyclohexyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-cyclohexyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound binds to the allosteric site of human thymidylate synthase, inhibiting its activity and leading to the disruption of DNA synthesis in cancer cells . This inhibition results in the induction of apoptosis and the suppression of tumor growth .
Comparison with Similar Compounds
N-cyclohexyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide can be compared with other quinoxaline derivatives, such as:
N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides: These compounds have similar structures but differ in the alkyl group attached to the nitrogen atom.
Methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]alkanoates: These derivatives have an additional ester group, which can influence their biological activity and chemical reactivity.
N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides: These compounds have a propanamide group instead of an acetamide group, which can affect their pharmacokinetic properties.
This compound is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H23N3OS |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H23N3OS/c26-20(23-17-11-5-2-6-12-17)15-27-22-21(16-9-3-1-4-10-16)24-18-13-7-8-14-19(18)25-22/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,23,26) |
InChI Key |
GCYWFSSMFMAQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11253466.png)
![1-(Azepan-1-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11253469.png)


![1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-methylbutan-1-one](/img/structure/B11253476.png)
![N2-[(furan-2-yl)methyl]-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B11253483.png)
![N-Benzyl-6-[4-(4-methyl-3-nitrobenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11253491.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253503.png)
![1-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11253511.png)

![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11253532.png)
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B11253536.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11253548.png)
![N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)pentanamide](/img/structure/B11253551.png)
